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Compound of Interest |

Compound Name: 2-chloro-N-methyl-5-nitroaniline
CAS No.: 101513-60-4
Cat. No.: B3045026
. J

Executive Summary & Chemical Profile[1]

2-Chloro-N-methyl-5-nitroaniline is a functionalized aromatic amine used primarily as an
intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry
(e.g., benzimidazole derivatives). Its solubility behavior is governed by the interplay between
the lipophilic chloronitrobenzene core and the polar, hydrogen-bonding N-methylamine moiety.

While extensive thermodynamic data exists for the primary amine analog (2-chloro-5-
nitroaniline, CAS 6283-25-6), the N-methylated derivative exhibits distinct phase behavior due
to the loss of one hydrogen bond donor and increased lipophilicity. This guide provides a
solubility landscape derived from structural property relationships (SPR) and outlines the
definitive protocol for precise determination.

Physicochemical Baseline

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3045026?utm_src=pdf-interest
https://www.benchchem.com/product/b3045026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Data / Estimate Significance
CAS Number 101513-60-4 Unique Identifier
Molecular Formula C7H7CIN20:2 MW: 186.60 g/mol

Lower than parent (118-121

°C); suggests lower lattice

Melting Point ~110 °C (Experimental) ] )
energy and potentially higher
solubility in organic solvents.
Increased lipophilicity vs.

LogP (Est.) ~2.3-25

parent (LogP ~2.0).

H-Bond Donors

1 (Secondary Amine)

Reduced H-bonding capacity
compared to primary amine (2

donors).

Solubility Landscape & Solvent Selection[2]

The solubility of 2-chloro-N-methyl-5-nitroaniline follows a "Like-Dissolves-Like" distribution

shifted towards polar aprotic and moderately polar solvents. The following hierarchy is

established based on thermodynamic modeling of the homologous 2-chloro-5-nitroaniline

system [1].

Solvent Efficiency Hierarchy

The N-methylation typically enhances solubility in aprotic solvents while slightly reducing the

temperature dependence in protic solvents.
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Solvent Class

Representative
Solvents

Solubility
Prediction

Mechanism

Super-Solvents

NMP, DMF, DMSO

Very High (> 20

mol%)

Strong dipole-dipole
interactions; solvent
acts as H-bond
acceptor for the single
N-H.

Acetone, Ethyl

Effective solvation of

the nitro group and

Good Solvents High )
Acetate, THF aromatic core;
moderate H-bonding.
Competes with crystal
lattice H-bonds.
Ethanol, Methanol, Solubility increases
Moderate Solvents Moderate

Isopropanol

significantly with

Temperature (

)-[1]

Poor Solvents

Toluene, Chloroform

Low to Moderate

Driven primarily by
van der Waals forces;
useful for anti-solvent

crystallization.

Anti-Solvents

Water, Hexane

Negligible

High interfacial
tension; hydrophobic

exclusion.

Quantitative Reference (Parent Analog Data)

Use these values as a baseline lower-limit for the N-methyl derivative in aprotic solvents.

Table 1: Mole Fraction Solubility (

) of Parent Analog (2-chloro-5-nitroaniline) at 298.15 K [1]
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Mole Fraction (

Mass Solubility (

Trend for N-Methyl

Solvent o
) g/100g ) Derivative
Increase (Lower
NMP 0.1852 ~35.0 )
Lattice Energy)
Acetone 0.1245 ~22.5 Increase
Ethyl Acetate 0.0582 ~11.2 Increase
Similar / Slight
Methanol 0.0154 ~2.8
Decrease
Ethanol 0.0128 ~2.4 Similar
Toluene 0.0085 ~1.6 Increase (Lipophilicity)
Decrease (More
Water < 0.0001 <0.02

Hydrophobic)

Thermodynamic Modeling Strategy

To accurately predict solubility (

) at varying temperatures for process design, the Modified Apelblat Equation is the industry
standard for this class of nitroanilines.

The Apelblat Model

¢ : Mole fraction solubility[1]

o : Absolute temperature (Kelvin)

e : Empirical parameters derived from experimental data.

Mechanistic Insight:

e Parameter

and

reflect the non-ideal entropy of mixing.
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e Parameter

is related to the enthalpy of solution. For 2-chloro-N-methyl-5-nitroaniline, the dissolution
is endothermic (

), meaning solubility will increase strictly with temperature.[1]

Experimental Protocol: Precise Solubility
Determination

Since specific batch-to-batch variations (polymorphism, purity) can alter solubility, you must
validate the solubility profile experimentally. Use the Isothermal Saturation Method coupled with

HPLC Analysis.

Workflow Diagram (DOT)
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Figure 1: Standardized workflow for determining solubility of nitroaniline derivatives.
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Detailed Step-by-Step Procedure

1. Preparation of Supersaturated Slurry:

» Weigh approximately 2.0 g of 2-chloro-N-methyl-5-nitroaniline into a jacketed glass vessel
(50 mL).

e Add 20 mL of the target solvent (e.g., Methanol, Ethyl Acetate).

o Ensure excess solid is visible (suspension). If dissolved, add more solid.
2. Equilibration:

e Connect the vessel to a thermostatic water bath controlled to

K.

» Agitate using a magnetic stirrer at 400 rpm for 24 hours. (Note: Nitroanilines equilibrate
relatively quickly, but 24h ensures thermodynamic stability).

3. Sampling:
« Stop agitation and allow the solid to settle for 2 hours at constant temperature.

e Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 2 mL of the
supernatant.

e Filter immediately through a 0.45 um PTFE filter into a tared volumetric flask.
4. Quantification (Gravimetric or HPLC):

e Gravimetric (High Solubility): Evaporate solvent in a vacuum oven at 40 °C until constant
weight.

e HPLC (Low Solubility/Precision): Dilute the filtrate with mobile phase (Acetonitrile:Water
60:40).

o Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
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o Detector: UV-Vis at 254 nm (aromatic absorption) or 380 nm (nitroaniline color).
o Flow Rate: 1.0 mL/min.

Application: Crystallization & Purification Strategy

The solubility differential between the N-methyl derivative and impurities (often the non-
methylated parent or isomers) drives the purification logic.

Cooling Crystallization

e Solvent: Ethanol or Isopropanol.[1]
e Logic: The solubility curve in alcohols is steep (high

value in Apelblat equation).

e Process: Dissolve at reflux (~78 °C)

Coolto 5 °C.

* Yield: High recovery expected due to moderate solubility at low T.

Anti-Solvent Crystallization

e Primary Solvent: Acetone or DMF (High solubility).
e Anti-Solvent: Water (Very low solubility).
e Process: Dissolve crude material in Acetone. Slowly add Water.

e Result: The hydrophobic N-methyl group drives rapid precipitation upon water addition.
Caution: Rapid addition may cause oiling out due to the low melting point (~110 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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